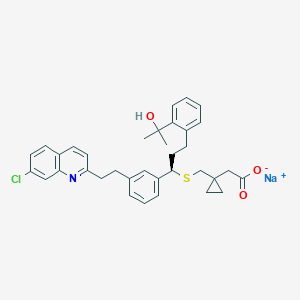
Dihydro Montelukast Sodium Salt
Vue d'ensemble
Description
Synthesis Analysis
The formal synthesis of Montelukast Sodium, closely related to Dihydro Montelukast Sodium Salt, involves key chiral diol intermediates accessed with greater convergence compared to previous routes. Improved synthetic efficiency is achieved through homogeneous metal-based catalysis, including a tandem Mizoroki-Heck reaction and asymmetric hydrogenation steps, which introduce the chiral center and obtain the desired chiral diol precursor (Bollikonda et al., 2015). Additionally, a practical synthesis method suitable for industrial production has been developed, emphasizing the synthesis of nitrile derivative and vinylquinoline framework through Wittig reaction and Heck coupling (Saravanan et al., 2013).
Molecular Structure Analysis
The crystal structure of Montelukast reveals two symmetry-independent molecules connected via hydrogen bonds, highlighting the importance of multipole–multipole interactions between Montelukast moieties for lattice energy. This structural information is vital for understanding the behavior and interactions of Dihydro Montelukast Sodium Salt at the molecular level (Thun et al., 2009).
Chemical Reactions and Properties
Research into the chemical properties of Montelukast Sodium, including its potential impurities and degradation kinetics, provides insights into its stability and reactivity. The identification and synthesis of impurities enhance the understanding of Montelukast Sodium's chemical profile, which is essential for developing efficient synthesis and purification methods for its derivatives (Saravanan et al., 2008).
Physical Properties Analysis
The physical properties of Montelukast Sodium, such as its solubility in various solvents and its pharmacokinetic properties, are crucial for formulating dosage forms and predicting its behavior in biological systems. Studies have focused on its solubility, dissolution rate, and stability under different conditions, providing a foundation for understanding similar properties in Dihydro Montelukast Sodium Salt (Haque et al., 2016).
Chemical Properties Analysis
The electrochemical properties and the interaction of Montelukast Sodium with metals, as well as its adsorption behavior, are indicative of its chemical behavior and potential applications beyond its use as a medication. Such studies contribute to a deeper understanding of the chemical properties of Dihydro Montelukast Sodium Salt (Tan et al., 2017).
Applications De Recherche Scientifique
Montelukast as a Research Tool in Asthma and Allergic Rhinitis
Montelukast, a selective and orally-active leukotriene-receptor antagonist, has been extensively studied for its role in preventing asthma and allergic rhinitis. Its effectiveness and tolerability in adults and children make it a significant subject of study for understanding the inflammatory pathways involved in these conditions. The drug operates by inhibiting the cysteinyl leukotriene 1 (CysLT1) receptor, showcasing the critical role of leukotrienes as inflammatory mediators in asthma and allergic reactions. This mechanism has propelled research into leukotriene-mediated pathways, offering insights into the development of targeted therapies for respiratory diseases (Nayak, 2004).
Analytical Applications in Pharmaceutical Research
In the context of analytical chemistry, Montelukast Sodium has been the subject of method development for its estimation in pharmaceutical forms. A study detailed the development and validation of multicomponent spectrophotometric methods for the simultaneous estimation of Montelukast Sodium and Bilastine, utilizing a risk assessment-based analytical quality by design approach. This research underscores the drug's role in facilitating the advancement of analytical methodologies, contributing to the quality control and assurance of pharmaceutical products (Prajapati et al., 2021).
Exploring Montelukast's Potential Beyond Respiratory Conditions
Emerging research has explored Montelukast's potential in addressing conditions beyond its conventional use in asthma and allergic rhinitis. A review highlighted its prospective utility in COVID-19 management, suggesting that Montelukast's antiviral properties, along with its ability to mitigate respiratory symptoms and inflammatory responses, warrant further investigation for its application in treating COVID-19 outcomes. This illustrates the drug's versatility and its potential role in responding to global health crises (Barrê et al., 2020).
Montelukast in Pediatric Asthma Management
The use of Montelukast in pediatric asthma management exemplifies its significance in pediatric respiratory research. It has been recognized for its ability to modify leukotriene action, offering a systemic approach to treating asthma. Studies comparing Montelukast with inhaled corticosteroids or as an add-on therapy have contributed to our understanding of its efficacy and safety in children, guiding clinical practice and therapeutic strategies (Walia, Lodha, & Kabra, 2006).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Montelukast is not a fast-acting rescue medicine for asthma attacks and needs to be taken daily to work properly. Montelukast is usually taken once every evening, with or without food. For exercise-induced bronchoconstriction, take a single dose at least 2 hours before exercise, and do not take another dose for at least 24 hours .
Propriétés
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPOHLXIZJIMST-RYWNGCACSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647208 | |
| Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Montelukast Sodium Salt | |
CAS RN |
142147-98-6 | |
| Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)

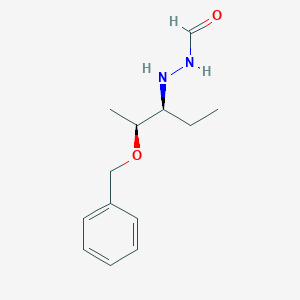
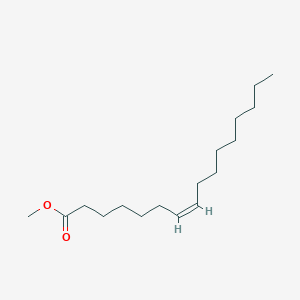
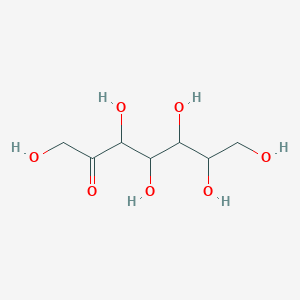
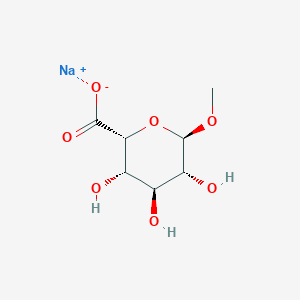

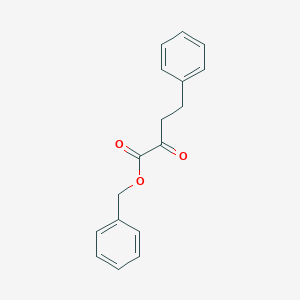
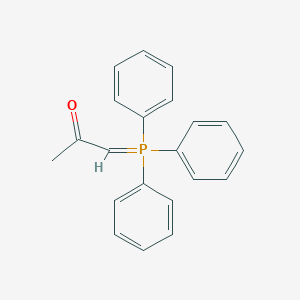

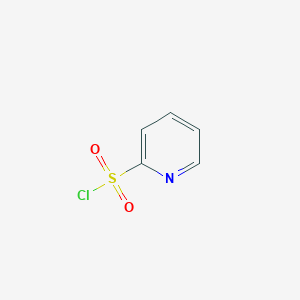

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)